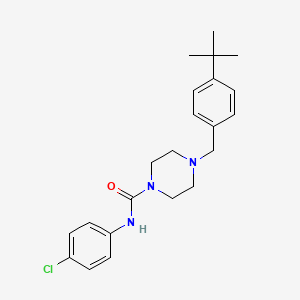

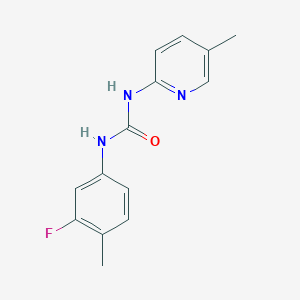

4-(4-tert-butylbenzyl)-N-(4-chlorophenyl)-1-piperazinecarboxamide

Übersicht

Beschreibung

The compound "4-(4-tert-butylbenzyl)-N-(4-chlorophenyl)-1-piperazinecarboxamide" represents a class of chemical entities with piperazine as a core structural element. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The specific chemical entity mentioned involves functional groups that suggest potential biological activity and applications in chemical synthesis and material science.

Synthesis Analysis

The synthesis of piperazine derivatives involves multistep chemical reactions, typically starting from piperazine or its simple derivatives. These syntheses often employ nucleophilic substitution, amidation, and alkylation reactions to introduce various substituents into the piperazine nucleus. For example, studies have reported the synthesis of related compounds through condensation reactions between carbamimide and halogenated benzoic acids in the presence of carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including "4-(4-tert-butylbenzyl)-N-(4-chlorophenyl)-1-piperazinecarboxamide", is characterized by X-ray crystallography. This technique provides precise information about the arrangement of atoms within the molecule, including bond lengths, angles, and overall molecular geometry. For related compounds, X-ray diffraction studies have revealed crystallization in monoclinic systems with specific space groups, indicating the presence of weak intermolecular interactions and aromatic π–π stacking interactions that generate a three-dimensional architecture (Sanjeevarayappa et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

4-(4-tert-butylbenzyl)-N-(4-chlorophenyl)-1-piperazinecarboxamide is a compound of interest due to its unique chemical structure, leading to its synthesis and characterization in scientific research. Studies have focused on synthesizing novel compounds containing the piperazine moiety, emphasizing the importance of structural characterization through spectroscopic methods and X-ray crystallography. These compounds are explored for their potential biological activities and applications in various fields, including medicinal chemistry and material science. The structural characterization provides insights into the molecular architecture and interaction potential of these compounds, laying the groundwork for further functional studies and application development (Lv, Ding, & Zhao, 2013).

Biological Activity and Antimicrobial Evaluation

The biological activity of derivatives of 4-(4-tert-butylbenzyl)-N-(4-chlorophenyl)-1-piperazinecarboxamide is a significant area of research, with studies exploring their antimicrobial and anthelmintic activities. For instance, derivatives synthesized through specific condensation reactions have been evaluated for their in vitro antibacterial and anthelmintic activities. These studies provide valuable data on the potential therapeutic applications of these compounds, highlighting their effectiveness against certain bacterial strains and parasites. The insights gained from these evaluations contribute to the ongoing search for new and effective antimicrobial agents, addressing the global challenge of antibiotic resistance (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Material Science Applications

In the realm of material science, 4-(4-tert-butylbenzyl)-N-(4-chlorophenyl)-1-piperazinecarboxamide derivatives have been utilized in the synthesis of novel polyamides and polymers. These materials are investigated for their solubility, thermal stability, and mechanical properties, making them suitable for various applications, including coatings, films, and high-performance plastics. The development of these polymers expands the utility of piperazine derivatives beyond biological applications, demonstrating their versatility and potential in creating new materials with desirable physical and chemical properties (Hsiao, Yang, & Chen, 2000).

Fuel Stabilization and Antioxidant Properties

Another intriguing application of 4-(4-tert-butylbenzyl)-N-(4-chlorophenyl)-1-piperazinecarboxamide derivatives is in the stabilization of diesel fuel. Research has shown that certain derivatives can act as effective antioxidants, improving the thermal stability of diesel fuel. This application is particularly relevant for enhancing the performance and longevity of diesel engines, addressing issues related to fuel degradation and the formation of harmful deposits. The exploration of these compounds as fuel additives highlights their potential in contributing to more efficient and cleaner combustion technologies (Koshelev, Golubeva, Klinaeva, & Kelarev, 1996).

Eigenschaften

IUPAC Name |

4-[(4-tert-butylphenyl)methyl]-N-(4-chlorophenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClN3O/c1-22(2,3)18-6-4-17(5-7-18)16-25-12-14-26(15-13-25)21(27)24-20-10-8-19(23)9-11-20/h4-11H,12-16H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSFHGGGAOHBRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-tert-butylbenzyl)-N-(4-chlorophenyl)piperazine-1-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4585878.png)

![3-chloro-4-ethoxy-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4585888.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B4585891.png)

![1-[2-(3-methylphenoxy)propanoyl]pyrrolidine](/img/structure/B4585898.png)

![2-{[4-benzyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585902.png)

![N-(5-chloro-2-methylphenyl)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B4585916.png)

![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4585933.png)

![3-(3-bromophenyl)-7-(2-furylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4585935.png)

![2-(2,2-dimethylpropanoyl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylonitrile](/img/structure/B4585938.png)